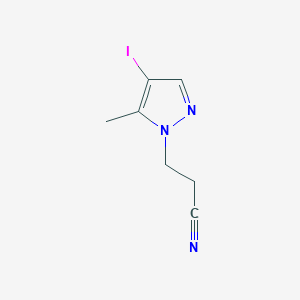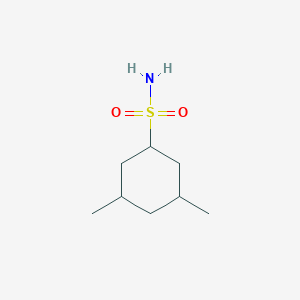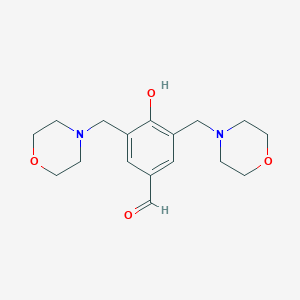![molecular formula C15H22N2O2S B2536401 Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2310010-65-0](/img/structure/B2536401.png)
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone, also known as FTDM, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and environmental sciences.
Mechanism of Action
The mechanism of action of Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which play a role in inflammation and neurodegeneration, respectively. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. It has also been found to improve cognitive function by inhibiting the activity of AChE. In addition, it has been found to induce apoptosis in cancer cells, thereby inhibiting their growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its low solubility in water can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
Future Directions
There are several future directions for research involving Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a pesticide in agriculture. In addition, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
Synthesis Methods
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is synthesized through a multi-step process involving the reaction of furan-3-ylmethanone with thian-4-ylamine followed by the reaction with 1,4-diazepane. The final product is obtained after purification through column chromatography.
Scientific Research Applications
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has shown potential applications in various fields of scientific research. In the field of medicine, it has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been found to have potential as a pesticide due to its insecticidal properties. In environmental sciences, it has been found to have potential applications in the removal of heavy metals from contaminated soil and water.
properties
IUPAC Name |
furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(13-2-9-19-12-13)17-6-1-5-16(7-8-17)14-3-10-20-11-4-14/h2,9,12,14H,1,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLQLNLVVQQHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=COC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)-4-(thian-4-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)
![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)



![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)



